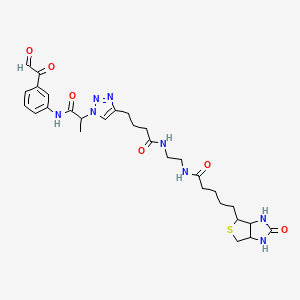
Citrulline-specific Probe-biotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Citrulline-specific Probe-biotin is an affinity probe designed for the detection or immobilization of citrullinated proteins. This compound interacts with the biotin ligand, allowing for the selective labeling of citrulline residues over arginine at acidic pH . It is a biotinylated form of citrulline-specific probe-rhodamine, with biotin replacing the rhodamine fluorophore .
Métodos De Preparación
The synthesis of Citrulline-specific Probe-biotin involves the biotinylation of citrulline residues. The process typically includes the following steps:
Biotinylation Reaction: Citrulline residues are biotinylated using a phenylglyoxal group, which selectively labels citrulline over arginine at acidic pH.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
Citrulline-specific Probe-biotin primarily undergoes biotinylation reactions. The phenylglyoxal group in the compound reacts with citrulline residues, forming a stable bond. Common reagents and conditions used in these reactions include:
Phenylglyoxal: A key reagent that selectively labels citrulline residues.
Acidic pH: The reaction is optimized at acidic pH to ensure selectivity for citrulline over arginine.
The major product formed from these reactions is the biotinylated citrulline-specific probe, which can be used for further applications in proteomics and biochemical studies .
Aplicaciones Científicas De Investigación
Citrulline-specific Probe-biotin has a wide range of applications in scientific research, including:
Proteomics: Used for the detection and enrichment of citrullinated proteins in complex biological samples.
Medical Research: Helps in understanding the role of citrullinated proteins in autoimmune diseases such as rheumatoid arthritis.
Cancer Research: Investigates the involvement of citrullinated proteins in cancer and other inflammatory diseases.
Mecanismo De Acción
Citrulline-specific Probe-biotin exerts its effects by selectively binding to citrullinated proteins through the biotin ligand. The phenylglyoxal group in the compound reacts with citrulline residues, forming a stable bond that allows for the detection or immobilization of these proteins . This interaction facilitates the study of protein citrullination and its role in various biological processes .
Comparación Con Compuestos Similares
Citrulline-specific Probe-biotin is unique in its ability to selectively label citrulline residues over arginine at acidic pH. Similar compounds include:
Citrulline-specific Probe-rhodamine: A similar probe that uses rhodamine instead of biotin for labeling.
Biotin-conjugated phenylglyoxal: Another compound used for the detection of citrullinated proteins, but with different labeling properties.
This compound stands out due to its high selectivity and efficiency in labeling citrulline residues, making it a valuable tool in proteomics and biochemical research .
Propiedades
Fórmula molecular |
C29H38N8O6S |
|---|---|
Peso molecular |
626.7 g/mol |
Nombre IUPAC |
N-[2-[4-[1-[1-(3-oxaldehydoylanilino)-1-oxopropan-2-yl]triazol-4-yl]butanoylamino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C29H38N8O6S/c1-18(28(42)32-20-7-4-6-19(14-20)23(39)16-38)37-15-21(35-36-37)8-5-11-26(41)31-13-12-30-25(40)10-3-2-9-24-27-22(17-44-24)33-29(43)34-27/h4,6-7,14-16,18,22,24,27H,2-3,5,8-13,17H2,1H3,(H,30,40)(H,31,41)(H,32,42)(H2,33,34,43) |
Clave InChI |
ROSSMRMVAUYSKN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C=O)N2C=C(N=N2)CCCC(=O)NCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















